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molecular formula C9H4N2O2S2 B136459 3,5-Diisothiocyanatobenzoic acid CAS No. 151890-10-7

3,5-Diisothiocyanatobenzoic acid

Cat. No. B136459
M. Wt: 236.3 g/mol
InChI Key: FYIAGFHYULXJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367857B2

Procedure details

Carbon disulfide (0.54 mL, 9.1 mmol) was added to a mixture comprising 3,5-diaminobenzoic acid (0.23 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.84 mL, 6.0 mmol), followed by stirring at room temperature for 31 hours. To the obtained reaction mixture, a tetrahydrofuran (2.0 mL) solution of iodine (0.82 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further 2.5 hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (76 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the obtained residue, ethyl acetate (6 mL), water (3 mL) and sodium hydrogencarbonate (10 mg, 0.12 mmol) were added, and the organic layer was concentrated under reduced pressure to dryness. To the obtained residue, chloroform (6 mL) was added and thoroughly mixed, and then an insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to dryness, and then, to the obtained residue, chloroform (6 mL) and hexane (1 mL) were added and thoroughly mixed. Then, the insoluble matter was removed by filtration. The filtrate was concentrated under reduced pressure to dryness to obtain 3,5-diisothiocyanatobenzoic acid as a colorless solid (0.31 g, yield: 86%, HPLC purity: 97%, HPLC retention time: 5.3 min). LC-MS ES-235 (retention time: 4.6 min, condition 1).
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
0.84 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
76 mg
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.[NH2:4][C:5]1[CH:6]=[C:7](C=C(N)[CH:13]=1)[C:8]([OH:10])=[O:9].C([N:17]([CH2:20]C)[CH2:18][CH3:19])C.II.Cl.[S:25]([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+]>O.C(OCC)(=O)C.O1CCCC1>[N:17]([C:18]1[CH:19]=[C:7]([CH:6]=[C:5]([N:4]=[C:1]=[S:3])[CH:13]=1)[C:8]([OH:10])=[O:9])=[C:20]=[S:25] |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.82 g
Type
reactant
Smiles
II
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.54 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0.23 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)N
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
76 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
10 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 31 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the obtained reaction mixture
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for further 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
To the obtained residue, chloroform (6 mL) was added
ADDITION
Type
ADDITION
Details
thoroughly mixed
CUSTOM
Type
CUSTOM
Details
an insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
to the obtained residue, chloroform (6 mL) and hexane (1 mL) were added
ADDITION
Type
ADDITION
Details
thoroughly mixed
CUSTOM
Type
CUSTOM
Details
Then, the insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to dryness

Outcomes

Product
Details
Reaction Time
31 h
Name
Type
product
Smiles
N(=C=S)C=1C=C(C(=O)O)C=C(C1)N=C=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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